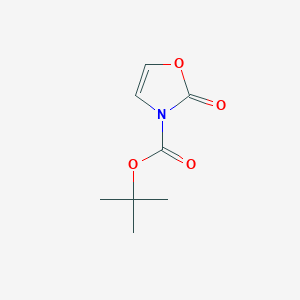
4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide
Vue d'ensemble
Description
4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium salt with a pyridinium core. This compound is known for its versatility in various scientific research applications, including organic synthesis, biochemical studies, and industrial processes. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in many fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 4-(Methoxycarbonyl)pyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone, under reflux conditions. The reaction proceeds as follows:
4-(Methoxycarbonyl)pyridine+Methyl iodide→4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridinium compounds.
Applications De Recherche Scientifique
4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amines and esters.
Biology: Investigated for its potential to inhibit the growth of specific bacteria and fungi.
Medicine: Explored for its biochemical effects and potential therapeutic applications.
Industry: Utilized as a catalyst in polymer synthesis and other industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide involves its interaction with cellular membranes. The compound is believed to disrupt the structure and function of cell membranes, leading to alterations in cellular metabolism and ultimately cell death. This mechanism is particularly relevant in its antibacterial and antifungal activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
- 1-Methyl-3-(methoxycarbonyl)pyridinium iodide
- 1-Methyl-4-(carboxymethyl)pyridinium iodide
Uniqueness
4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry.
Propriétés
IUPAC Name |
methyl 1-methylpyridin-1-ium-4-carboxylate;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO2.HI/c1-9-5-3-7(4-6-9)8(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDBIGSCEQLGED-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)OC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513586 | |
| Record name | 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7630-02-6 | |
| Record name | 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














